![molecular formula C5H10S B3053241 2-Methyl-3-(methylthio)-1-propene CAS No. 52326-10-0](/img/structure/B3053241.png)
2-Methyl-3-(methylthio)-1-propene
Overview
Description
2-Methyl-3-(methylthio)-1-propene, also known as methional, is a sulfur-containing organic compound with a strong aroma of cooked potatoes. It is commonly used as a flavoring agent in the food industry and is also found in certain fruits and vegetables. In recent years, there has been increasing interest in the scientific research applications of methional due to its unique properties.
Scientific Research Applications
Enzyme System Research
2-Methyl-3-(methylthio)-1-propene analogues have been explored in enzyme system studies, particularly focusing on the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum. Research has shown that certain analogues can serve as precursors for ethane formation, while others are inactive or inhibit methane biosynthesis. This information is valuable for understanding the enzyme's function and potential applications in bioengineering and energy production (Gunsalus, Romesser, & Wolfe, 1978).
Electronic Structure and Prototropic Rearrangement Studies
The compound's electronic structure and its prototropic rearrangement have been studied using ab initio calculations. This research contributes to our understanding of the compound's chemical behavior, including changes in charge distribution, bond lengths, and bond orders. Such insights are crucial for applications in molecular modeling and synthetic chemistry (Kobychev et al., 2002).
Reaction Mechanism Exploration
Studies have also explored the reaction mechanisms involving 2-Methyl-3-(methylthio)-1-propene and its derivatives. For example, understanding the plausible formation of various structural transformations in reactions with hydrogen sulfide and the potential for trimerization in polar media. These insights are valuable for synthetic organic chemistry, particularly in the context of developing new synthetic routes and catalysts (Shagun, Timokhina, & Panova, 1997).
Organic Synthesis Applications
The compound and its derivatives have been used in organic synthesis. For instance, 3-phenylthio-2-(trimethylsilymethyl)propene, a derivative, has been used in the preparation of methylenecyclohexanes via annulation reactions. This application demonstrates the compound's utility in constructing complex organic molecules, which is essential for pharmaceutical and material sciences (Ward & Kaller, 1991).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-3-methylsulfanylprop-1-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c1-5(2)4-6-3/h1,4H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSJHBMVJFGCIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200348 | |
Record name | 2-Methyl-3-(methylthio)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52326-10-0 | |
Record name | 2-Methyl-3-(methylthio)-1-propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052326100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-(methylthio)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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